molecular formula C9H12FNO2 B1319368 4-Fluoro-2-(2-methoxyethoxy)aniline

4-Fluoro-2-(2-methoxyethoxy)aniline

Cat. No.: B1319368
M. Wt: 185.2 g/mol
InChI Key: FJGFYMDUPBPMCH-UHFFFAOYSA-N
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Description

4-Fluoro-2-(2-methoxyethoxy)aniline is a substituted aniline derivative characterized by a fluorine atom at the 4-position and a 2-methoxyethoxy group at the 2-position of the benzene ring. Its molecular formula is C₉H₁₂FNO₂, with a molecular weight of 197.20 g/mol. This compound is notable for its structural versatility, combining electron-withdrawing (fluoro) and electron-donating (methoxyethoxy) substituents, which influence its reactivity and physicochemical properties.

Applications include its role as a precursor in synthesizing agrochemicals, pharmaceuticals, and functional materials. For example, derivatives of this compound are explored in antifungal agents and conductive polymers due to its amine functionality and solubility in polar solvents like hydrochloric acid .

Properties

Molecular Formula

C9H12FNO2

Molecular Weight

185.2 g/mol

IUPAC Name

4-fluoro-2-(2-methoxyethoxy)aniline

InChI

InChI=1S/C9H12FNO2/c1-12-4-5-13-9-6-7(10)2-3-8(9)11/h2-3,6H,4-5,11H2,1H3

InChI Key

FJGFYMDUPBPMCH-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=C(C=CC(=C1)F)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison focuses on structural analogs, synthetic routes, and functional properties. Key compounds are tabulated below, followed by detailed analysis.

Table 1: Structural and Functional Comparison

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications Source
4-Fluoro-2-(2-methoxyethoxy)aniline -F (4), -OCH₂CH₂OCH₃ (2) 197.20 Conductive polymers, antifungal precursors
4-Fluoro-2-[2-(5-fluoro-1H-indol-3-yl)-2-(phenethylthio)ethyl]aniline (7e) -F (4), -S-phenethyl, indole moiety 409.15 Antifungal/biological activity (low yield: 2%)
N-(4-Fluorophenyl)-2-methoxy-4-nitro-aniline -NO₂ (4), -OCH₃ (2), -NH-C₆H₄F (4) 276.25 Intermediate for hydrogen-bonded materials
3-(2-Methoxyethoxy)-4-(trifluoromethyl)aniline -CF₃ (4), -OCH₂CH₂OCH₃ (3) 235.18 Agrochemical synthesis (high yield: 82%)
2-(Difluoromethoxy)-N-(4-methylcyclohexyl)aniline -OCHF₂ (2), -NH-cyclohexyl 255.30 Specialty chemicals (unspecified applications)

Structural and Functional Analysis

Electronic Effects: The 4-fluoro group in this compound enhances electrophilic substitution reactivity, while the 2-methoxyethoxy group improves solubility and steric accessibility. This contrasts with N-(4-fluorophenyl)-2-methoxy-4-nitro-aniline (), where the nitro group (-NO₂) introduces strong electron-withdrawing effects, making it less reactive in nucleophilic reactions but useful in hydrogen-bonded networks .

In contrast, derivatives like 3-(2-methoxyethoxy)-4-(trifluoromethyl)aniline () achieve higher yields (82–93%) via palladium-catalyzed coupling, highlighting efficiency in agrochemical synthesis .

Material Science Applications: this compound’s polymerizable amine group enables its use in conductive polymers (e.g., polyaniline analogs), whereas 2-(difluoromethoxy)-N-(4-methylcyclohexyl)aniline () lacks such applications due to its non-conductive cyclohexyl substituent .

Synthetic Accessibility :

  • The trifluoromethyl (-CF₃) group in 3-(2-methoxyethoxy)-4-(trifluoromethyl)aniline () enhances metabolic stability in agrochemicals but requires multi-step synthesis (epoxidation, triazole substitution). Comparatively, this compound is simpler to derivatize, as seen in its direct use for triazole-based fungicides .

Research Findings and Trends

  • Antifungal Agents : Derivatives of this compound are less explored compared to triazole-containing analogs (e.g., mefentrifluconazole in ). However, its structural simplicity offers advantages in cost-effective synthesis .
  • Material Science : The compound’s solubility and amine functionality make it superior to nitro-substituted analogs (e.g., ) in electrochemical applications, though conductivity remains lower than commercial polyanilines .
  • Agrochemicals : Trifluoromethyl-substituted analogs () dominate recent patents, reflecting industry trends toward fluorine-rich compounds for enhanced bioactivity and environmental stability .

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